molecular formula C15H14N2O2 B5180108 N-(2-anilino-2-oxoethyl)benzamide CAS No. 3106-11-4

N-(2-anilino-2-oxoethyl)benzamide

Cat. No.: B5180108
CAS No.: 3106-11-4
M. Wt: 254.28 g/mol
InChI Key: ZSQKXQFAKRHLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-anilino-2-oxoethyl)benzamide is an organic compound with the molecular formula C15H14N2O2.

Biochemical Analysis

Biochemical Properties

N-(2-anilino-2-oxoethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-anilino-2-oxoethyl)benzamide typically involves the reaction of benzoyl chloride with aniline in the presence of a base, followed by the addition of glycine . The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-anilino-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides, anilines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-anilino-2-oxoethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-anilino-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-(2-anilino-2-oxoethyl)benzamide is an organic compound with significant biological activity, particularly as an inhibitor of autotaxin (ATX). This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and chronic inflammatory conditions. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14N2O2
  • CAS Number : 3106-11-4

This compound features a benzamide structure with an aniline substituent, which contributes to its unique biochemical properties. Its interactions with enzymes and cellular pathways are critical for its biological effects.

Target Enzyme : Autotaxin (ATX)

The primary mechanism by which this compound exerts its effects is through the inhibition of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). This inhibition affects LPA-mediated signaling pathways, which are implicated in various physiological and pathological processes:

  • Cancer Progression : LPA is known to promote tumor growth and metastasis.
  • Chronic Inflammation : Elevated levels of LPA contribute to inflammatory responses.
  • Neuropathic Pain : LPA signaling is involved in pain pathways.

1. Inhibition of Autotaxin

Research indicates that this compound effectively inhibits autotaxin, leading to decreased LPA levels. This inhibition has been linked to potential therapeutic benefits in conditions such as:

  • Cancer : The compound's ability to reduce LPA signaling may hinder tumor growth.
  • Fibrotic Diseases : By modulating LPA levels, it may alleviate fibrosis.

2. Pancreatic β-cell Protection

A study explored the protective effects of this compound analogs against endoplasmic reticulum (ER) stress in pancreatic β-cells. The findings showed that certain derivatives exhibited significant β-cell protective activity:

CompoundMaximal Activity (%)EC50 (µM)
WO5m1000.1 ± 0.01
5a4518.6 ± 4
Control0-

These results suggest that modifications to the benzamide structure can enhance protective effects against ER stress, a key factor in diabetes development .

3. Additional Biological Effects

This compound has also shown promise in other areas:

  • Anti-inflammatory Activity : Its role in inhibiting autotaxin suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : The modulation of LPA signaling may benefit neurological conditions characterized by inflammation and pain.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on ER Stress Protection :
    • Researchers synthesized various analogs and evaluated their protective effects on INS-1 pancreatic β-cells subjected to ER stress.
    • The most potent analogs demonstrated significant improvements in cell viability compared to controls .
  • Cancer Therapeutics Research :
    • Investigations into the compound's effects on cancer cell lines have highlighted its potential as a therapeutic agent by reducing cell proliferation and inducing apoptosis via LPA pathway modulation .

Properties

IUPAC Name

N-(2-anilino-2-oxoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-14(17-13-9-5-2-6-10-13)11-16-15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQKXQFAKRHLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296697
Record name n-(2-anilino-2-oxoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3106-11-4
Record name Hippuranilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-anilino-2-oxoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.